N-乙酰-去-O-硫酸肝素钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT is a useful research compound. Its molecular formula is C42H57N3Na6O43S3X2 and its molecular weight is 1526.03. The purity is usually 95%.

BenchChem offers high-quality N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

与病毒病原体的相互作用

研究探索了包括肝素衍生物在内的硫酸化多糖如何与病毒病原体相互作用。例如,一项关于猪流行性腹泻病毒 (PEDV) 的研究发现,该病毒使用细胞表面的硫酸乙酰肝素作为附着因子。虽然这项研究集中于肝素及其类似物,包括去-N-硫酸肝素,但它提供了对 N-乙酰化和 O-脱硫等修饰如何影响病毒相互作用的见解,尽管没有发现 N-乙酰-去-O-硫酸肝素直接抑制 PEDV 感染 (常超环等人, 2015).

分析表征和结构分析

包括 N-乙酰-去-O-硫酸肝素钠盐在内的肝素衍生物的分析表征和分离一直是广泛研究的主题。离子淌度质谱 (IMMS) 已被用于研究肝素八糖的结构异构体,突出了硫酸化模式在决定生物学功能中的重要性。该技术强调了分析挑战和肝素及其衍生物等碳水化合物的异质性 (徐有珍等人, 2012).

酶促修饰和生物合成

肝素及其衍生物的酶促修饰和生物合成,包括 N-脱乙酰酶/N-磺基转移酶在肝素生物合成中的作用,已得到彻底研究。这些研究阐明了修饰肝素结构的酶促途径,影响其生物活性。这些酶的表征为理解肝素衍生物(包括 N-乙酰-去-O-硫酸肝素钠盐)的合成和修饰提供了基础 (M.邓肯等人, 2006).

作用机制

Target of Action

The primary targets of N-Acetyl-de-O-sulfated heparin sodium salt are thrombin and activated X factor (factor Xa) . These are key enzymes in the coagulation cascade, playing crucial roles in blood clotting.

Mode of Action

N-Acetyl-de-O-sulfated heparin sodium salt acts as an enzyme substrate, interacting with its targets in a specific manner. It inactivates thrombin via an antithrombin (AT)-dependent mechanism , which in turn prevents the formation of fibronectin . Additionally, it works to inhibit activated X factor (factor Xa) .

Biochemical Pathways

The compound’s action affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin and factor Xa, N-Acetyl-de-O-sulfated heparin sodium salt disrupts this cascade, preventing clot formation and promoting anticoagulation .

Result of Action

The molecular and cellular effects of N-Acetyl-de-O-sulfated heparin sodium salt’s action primarily involve the prevention of blood clot formation . By inhibiting key enzymes in the coagulation cascade, it disrupts the process of clotting and exerts an anticoagulant effect .

Action Environment

The action, efficacy, and stability of N-Acetyl-de-O-sulfated heparin sodium salt can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.

生化分析

Biochemical Properties

N-Acetyl-de-O-sulfated heparin sodium salt plays a crucial role in biochemical reactions, particularly in the inhibition of thrombin and activated X factor (factor Xa). This compound inactivates thrombin via an antithrombin-dependent mechanism, which prevents the formation of fibronectin . Additionally, N-Acetyl-de-O-sulfated heparin sodium salt interacts with various enzymes such as heparinase II and heparinase III, which are involved in its degradation . These interactions highlight the compound’s role in modulating coagulation pathways and its potential therapeutic applications.

Cellular Effects

N-Acetyl-de-O-sulfated heparin sodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of thrombin and factor Xa, leading to reduced fibrin formation and altered cell signaling related to coagulation . This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of coagulation-related genes. Furthermore, N-Acetyl-de-O-sulfated heparin sodium salt impacts cellular metabolism by influencing the availability of key metabolites involved in the coagulation cascade.

Molecular Mechanism

The molecular mechanism of N-Acetyl-de-O-sulfated heparin sodium salt involves its binding interactions with antithrombin, leading to the inhibition of thrombin and factor Xa . This compound’s N-acetyl and de-O-sulfated modifications enhance its binding affinity for antithrombin, resulting in a more potent anticoagulant effect compared to native heparin. Additionally, N-Acetyl-de-O-sulfated heparin sodium salt inhibits the activity of heparinase enzymes, further modulating its anticoagulant properties . These molecular interactions underscore the compound’s potential as a therapeutic agent in anticoagulation therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-de-O-sulfated heparin sodium salt change over time due to its stability and degradation. The compound is stable at temperatures between 2-8°C, but its activity may decrease over prolonged storage . In vitro studies have shown that N-Acetyl-de-O-sulfated heparin sodium salt maintains its anticoagulant properties for extended periods, although its efficacy may diminish over time. Long-term effects on cellular function include sustained inhibition of thrombin and factor Xa activity, leading to prolonged anticoagulant effects.

Dosage Effects in Animal Models

The effects of N-Acetyl-de-O-sulfated heparin sodium salt vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin and factor Xa without causing significant adverse effects . At higher doses, N-Acetyl-de-O-sulfated heparin sodium salt may induce toxic effects, including bleeding and impaired wound healing. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to balance therapeutic efficacy and safety.

Metabolic Pathways

N-Acetyl-de-O-sulfated heparin sodium salt is involved in metabolic pathways related to coagulation. It interacts with enzymes such as heparinase II and heparinase III, which degrade the compound and modulate its anticoagulant activity . These interactions affect metabolic flux and the levels of metabolites involved in the coagulation cascade. Additionally, N-Acetyl-de-O-sulfated heparin sodium salt influences the activity of antithrombin, further impacting the metabolic pathways associated with coagulation.

Transport and Distribution

Within cells and tissues, N-Acetyl-de-O-sulfated heparin sodium salt is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to sites of coagulation, where it exerts its anticoagulant effects . The distribution of N-Acetyl-de-O-sulfated heparin sodium salt is influenced by its binding affinity for antithrombin and other coagulation-related proteins, which determine its accumulation and activity within tissues.

Subcellular Localization

N-Acetyl-de-O-sulfated heparin sodium salt is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to sites of coagulation, such as the plasma membrane and extracellular matrix . These localizations are critical for its function as an anticoagulant, as they enable N-Acetyl-de-O-sulfated heparin sodium salt to interact with key enzymes and proteins involved in the coagulation cascade.

属性

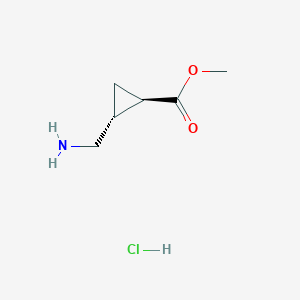

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT involves the de-sulfation of heparin followed by acetylation of the resulting product. The de-sulfation is carried out using a strong base and the acetylation is done using acetic anhydride.", "Starting Materials": [ "Heparin sodium salt", "Sodium hydroxide", "Acetic anhydride", "Acetone", "Methanol", "Water" ], "Reaction": [ "De-sulfation: Heparin sodium salt is dissolved in water and sodium hydroxide is added to the solution. The mixture is heated at 80-90°C for 4-6 hours. The resulting product is then filtered and washed with water and acetone.", "Acetylation: The de-sulfated heparin is dissolved in methanol and acetic anhydride is added to the solution. The mixture is heated at 60-70°C for 2-3 hours. The resulting product is then filtered and washed with methanol and water.", "Sodium salt formation: The acetylated product is dissolved in water and sodium hydroxide is added to the solution. The mixture is stirred for 1-2 hours at room temperature. The resulting product is then filtered and washed with water." ] } | |

CAS 编号 |

133686-69-8 |

分子式 |

C42H57N3Na6O43S3X2 |

分子量 |

1526.03 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B1148016.png)